Hydroxycitronellal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

slightly soluble in water; soluble in alcohol, propylene glycol, and oils; insoluble in glycerol

1 ml in 1 ml 50% alcohol (in ethanol)

Synonyms

Canonical SMILES

Safety Testing and Allergenicity

Hydroxycitronellal is approved by the US Food and Drug Administration (FDA) for use in allergic epicutaneous patch tests. These tests help diagnose allergic contact dermatitis, a skin condition caused by an allergic reaction to a substance touching the skin. ()

Research has shown that hydroxycitronellal can be a dermal irritant and allergen. Several studies have investigated its potential to cause allergic contact dermatitis in humans. ()

Other Research Areas

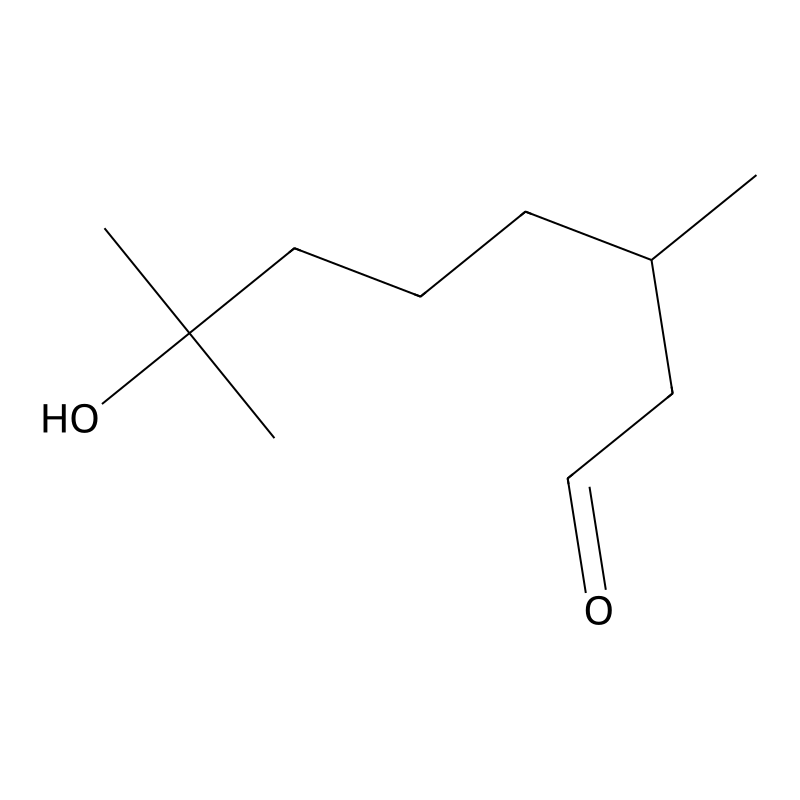

Hydroxycitronellal is a colorless liquid with the chemical formula and a molecular weight of approximately 172.26 g/mol. It is an aldehydic compound known for its floral scent, reminiscent of lily of the valley and lilac. Discovered in 1905, hydroxycitronellal is not found in nature in significant amounts, making it a synthetic compound primarily used in perfumery and cosmetics .

Hydroxycitronellal interacts with olfactory receptors in the nose, triggering the perception of scent. The specific mechanism involves the molecule binding to the receptor protein, leading to a signal transduction cascade that ultimately results in the perception of a sweet floral odor with citrus and melon undertones [].

The safety profile of hydroxycitronellal is a subject of ongoing research. It's classified as a skin sensitizer by the European Union due to potential allergic reactions []. Some studies suggest it may be irritating to the eyes and mucous membranes.

Available data indicates:

- Skin Sensitization: Limited human data suggests potential for allergic dermatitis [].

- Acute Toxicity: Studies indicate low oral and dermal toxicity in animals.

It's important to follow safety guidelines when handling hydroxycitronellal, including:

- Wearing appropriate personal protective equipment (PPE) like gloves and eye protection.

- Working in a well-ventilated area.

- Avoiding contact with skin and eyes.

Hydroxycitronellal can undergo various chemical transformations:

- Reduction: It can be reduced to 7-hydroxycitronellol.

- Oxidation: It may also be oxidized to form 7-hydroxycitronellylic acid, which is its major metabolite in biological systems .

- Reactions with Amines: Hydroxycitronellal can react with amines to form imines or enamines, which can further undergo hydrolysis or rearrangement .

Hydroxycitronellal exhibits several biological activities:

- Sensitization: It is recognized as a skin sensitizer, potentially causing allergic reactions upon contact. Symptoms may include redness and itching .

- Metabolism: In biological systems, hydroxycitronellal is metabolized primarily into 7-hydroxycitronellylic acid, accounting for about 50% of its excretion .

- Pharmacological Effects: While specific therapeutic effects are not well-documented, its structure suggests potential interactions with skin proteins, leading to sensitization .

Hydroxycitronellal can be synthesized through several methods:

- From Citronellal:

- Acid-catalyzed hydration followed by reaction with sodium carbonate yields hydroxycitronellal.

- From Citronellol:

- Acid hydrolysis in the presence of sulfuric acid produces a diol that can be dehydrogenated using copper or zinc catalysts.

- From Myrcene:

These methods provide high purity and yield, making them suitable for industrial applications.

Hydroxycitronellal is widely used in various industries:

- Perfumery: It is primarily utilized for its floral scent in formulations mimicking lily of the valley and lilac.

- Cosmetics: Due to its fragrance properties, it is commonly found in creams, lotions, and other personal care products.

- Flavoring Agents: It may also be used as a flavoring agent in food products, although this use is less common compared to its application in fragrances .

Research indicates that hydroxycitronellal can interact with various biological systems:

- Skin Proteins: Its aldehyde group allows it to react with amino acids, potentially leading to sensitization.

- Metabolic Pathways: Studies have shown that it undergoes metabolic conversion primarily into 7-hydroxycitronellylic acid, highlighting its interaction with liver enzymes during detoxification processes .

Hydroxycitronellal shares structural similarities with several compounds. Here are some comparable substances:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Citronellal | C10H18O | Found naturally; has a citrus scent |

| Geraniol | C10H18O | Known for its rose-like fragrance; used in perfumes |

| Linalool | C10H18O | Has a floral aroma; used in aromatherapy |

| Florol | C10H18O | A constitutional isomer; less regulated than hydroxycitronellal |

Hydroxycitronellal's uniqueness lies in its specific scent profile and regulatory status due to its potential allergenic properties. Unlike citronellal and geraniol, which are more commonly found in nature, hydroxycitronellal is primarily synthesized and has been subject to more stringent regulations regarding skin sensitization .

Traditional Chemical Synthesis Routes

Acid-Catalyzed Hydration of Citronellal

The acid-catalyzed hydration of citronellal represents one of the most established synthetic approaches to hydroxycitronellal production. This methodology involves the controlled addition of water across specific functional groups in the citronellal molecule under acidic conditions. The process typically employs mineral acids such as sulfuric acid or phosphoric acid as catalysts, facilitating the hydration reaction while maintaining selectivity for the desired product.

The mechanism involves initial protonation of the citronellal molecule, followed by nucleophilic attack by water molecules at specific positions. The reaction proceeds through a series of intermediate steps, including the formation of oxazolidine derivatives when conducted in the presence of amine compounds. Research has demonstrated that using diethanolamine as a protecting group for the citronellal carbonyl functionality significantly improves reaction selectivity and yield.

Optimization studies have revealed that the choice of acid catalyst significantly influences both conversion rates and product selectivity. Sulfuric acid concentrations ranging from 30% to 35% have been identified as optimal for maximizing hydroxycitronellal formation while minimizing side reactions. The reaction temperature typically ranges from 100°C to 130°C, corresponding to reflux conditions at atmospheric pressure for the chosen acid system.

Experimental investigations have achieved impressive yields through careful optimization of reaction conditions. Under optimal conditions, the condensation compound formation reaches 96.6% yield, while subsequent hydrolysis to hydroxycitronellal achieves 87.7% yield. The overall conversion rate from citronellal can reach 84.7%, demonstrating the efficiency of this traditional approach.

Hydrolysis of Citronellol Derivatives

The hydrolysis of citronellol derivatives represents another fundamental approach to hydroxycitronellal synthesis. This methodology begins with citronellol as the starting material and involves sequential hydration and oxidation steps. The process typically employs acid hydrolysis in the presence of sulfuric acid to produce diol intermediates, which subsequently undergo selective dehydrogenation to yield the target aldehyde.

The mechanism involves initial protonation of the hydroxyl group in citronellol, followed by water addition across specific bond positions. This creates diol intermediates that serve as precursors for the final oxidation step. The selectivity of this process depends critically on reaction conditions, particularly acid concentration and temperature control.

Research has demonstrated that phosphoric acid can serve as an effective alternative to sulfuric acid, offering advantages in terms of corrosion resistance and product selectivity. Phosphoric acid concentrations of 30% to 35% provide optimal balance between reaction rate and selectivity, while avoiding excessive ether formation and polymer side reactions.

The hydrolysis step typically requires temperatures ranging from 100°C to 130°C for efficient conversion. Under these conditions, the tertiary hydroxyl group undergoes preferential removal with concurrent formation of unsaturation involving the second carbon atom. This selectivity is crucial for maintaining the desired stereochemistry in the final hydroxycitronellal product.

Dehydrogenation of Diol Intermediates

The dehydrogenation of diol intermediates represents a critical step in several hydroxycitronellal synthesis routes. This process typically involves the oxidative dehydrogenation of 2,6-dimethyl-octane-2,8-diol to produce hydroxycitronellal. The reaction requires careful catalyst selection and controlled reaction conditions to achieve high selectivity and yield.

Traditional approaches employ copper chromite catalysts for the dehydrogenation reaction. These catalysts demonstrate effectiveness at moderate temperatures, typically ranging from 150°C to 280°C. However, the choice of catalyst significantly influences both conversion rates and product distribution, with different metals favoring formation of either the 2,7-diol or the preferred 2,8-diol intermediate.

Cobalt and nickel catalysts, particularly of the Raney type, have been identified as optimal choices for achieving highest conversions to the desired 2,8-diol intermediate. These catalysts operate effectively under hydrogen pressures of 500 to 1000 pounds per square inch gauge at temperatures between 150°C and 280°C. The use of inert solvents such as methanol can enhance reaction rates while achieving higher yields of the desired diol configuration.

The dehydrogenation step requires precise control of reaction atmosphere and temperature to prevent over-oxidation and undesired side reactions. Vacuum conditions of 15 kilopascals have been employed successfully, though these harsh conditions can lead to product degradation and catalyst deactivation over time. Alternative approaches utilizing milder conditions with appropriate catalyst systems offer improved sustainability and product quality.

Catalytic Approaches in Modern Synthesis

Metal-Catalyzed Dehydrogenation Reactions

Modern metal-catalyzed dehydrogenation reactions have revolutionized hydroxycitronellal synthesis by offering improved selectivity and milder reaction conditions. Contemporary approaches utilize transition metal catalysts including iron, cobalt, manganese, copper, nickel, tin, lead, and zinc elements. These catalysts enable efficient oxidative dehydrogenation of hydroxycitronellol to hydroxycitronellal under controlled atmospheric conditions.

The development of metal ligand catalyst systems represents a significant advancement in this field. These catalysts incorporate phosphine ligands with specific structural configurations designed to enhance both activity and selectivity. The ligand structure features cyclohexyl and substituted phenyl groups that optimize the electronic environment around the active metal center.

Research has demonstrated that catalyst preparation methodology significantly influences performance characteristics. The optimal preparation involves dissolution of metal salts in ethanol followed by controlled addition of ligand solutions in methanol. Temperature control during catalyst synthesis proves critical, with preparation temperatures ranging from 30°C to 60°C providing optimal catalyst structure and activity.

Reaction conditions for metal-catalyzed dehydrogenation typically involve temperatures between 60°C and 120°C, representing a substantial improvement over traditional thermal methods. The optimal temperature range of 80°C to 100°C provides excellent balance between reaction rate and product selectivity. These mild conditions minimize energy consumption while reducing the formation of undesired by-products.

| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Catalyst Loading |

|---|---|---|---|---|

| Iron-BINAP | 80-100 | 85-95 | 90-95 | 0.005-0.07 |

| Cobalt-Phosphine | 60-120 | 80-90 | 85-92 | 0.01-0.05 |

| Copper-Zinc | 150-200 | 70-85 | 88-93 | 0.02-0.08 |

Biocatalytic and Enzymatic Pathways

Biocatalytic pathways for hydroxycitronellal synthesis have emerged as highly promising alternatives to traditional chemical methods. These approaches utilize enzyme-catalyzed reactions that offer exceptional selectivity and operate under mild, environmentally friendly conditions. The development of biocatalytic routes addresses growing demands for sustainable production methods while achieving high optical purity in the final products.

Old Yellow Enzymes represent a particularly important class of biocatalysts for this application. These enzymes catalyze the stereoselective reduction of citral to produce either enantiomer of citronellal, which can subsequently be converted to hydroxycitronellal. The OYE2 enzyme demonstrates remarkable efficiency, delivering 95.1% conversion to R-citronellal with 95.9% enantiomeric excess.

The biocatalytic approach often employs bienzymatic cascade systems that combine multiple enzymatic transformations in a single reaction vessel. These cascades utilize copper radical oxidases in conjunction with Old Yellow Enzymes to achieve complete conversion from readily available starting materials such as geraniol. The integration of CgrAlcOx and OYE enzymes enables tunable production of either R- or S-citronellal enantiomers depending on enzyme selection.

Scale-up studies have demonstrated the practical viability of biocatalytic hydroxycitronellal synthesis. Research has achieved complete conversion of 106 grams per liter of citral substrate with excellent enantioselectivity and space-time yields reaching 121.6 grams per liter per day. These productivity levels compare favorably with traditional chemical synthesis methods while offering superior stereochemical control.

The enzymatic approach also enables the production of hydroxycitronellal derivatives through lipase-catalyzed acylation reactions. Novozym 435 lipase demonstrates exceptional activity in the synthesis of citronellyl esters, achieving conversion rates exceeding 91% for various acyl chain lengths. These enzymatic esterification reactions provide access to valuable hydroxycitronellal derivatives with high purity and excellent reaction profiles.

Heterogeneous Catalyst Systems (Palladium, Iron, Copper-Zinc)

Heterogeneous catalyst systems have gained prominence in hydroxycitronellal synthesis due to their advantages in catalyst recovery and reusability. Palladium-based catalysts represent the most extensively studied systems, offering exceptional activity for selective hydrogenation and dehydrogenation reactions. These catalysts can be modified with sulfur-containing compounds to enhance selectivity and prevent over-reduction of sensitive functional groups.

The modification of palladium catalysts with fluorinated phenylthiolate (FPhS) creates highly selective catalyst systems for controlled reactions. These modified catalysts demonstrate completely different catalytic performance compared to unmodified palladium, showing high selectivity for specific reaction pathways. The FPhS-modified palladium catalyst achieves 90.3% selectivity for desired aldehyde products under optimized conditions.

Iron-based heterogeneous catalysts offer cost-effective alternatives to noble metal systems while maintaining high catalytic activity. Recent developments in iron catalyst preparation have focused on ligand-modified systems that enhance both stability and selectivity. These catalysts demonstrate excellent recyclability, maintaining consistent performance over multiple reaction cycles.

Copper-zinc catalyst systems represent another important class of heterogeneous catalysts for hydroxycitronellal synthesis. These bimetallic systems demonstrate exceptional activity for methanol synthesis reactions and related transformations. The optimal copper to zinc ratio of 1:1 provides the highest specific copper surface area and best inter-dispersion of active components.

| Catalyst Type | Support Material | Active Loading (%) | Temperature Range (°C) | Selectivity (%) |

|---|---|---|---|---|

| Pd/Carbon | Activated Carbon | 1-5 | 60-120 | 85-92 |

| Fe-BINAP | Polymer Support | 2-8 | 80-150 | 90-95 |

| Cu/ZnO | Mixed Oxide | 15-25 | 150-250 | 88-93 |

Green Chemistry Innovations

Solvent-Free and Aqueous Reaction Systems

The development of solvent-free and aqueous reaction systems represents a major advancement in sustainable hydroxycitronellal synthesis. These approaches eliminate the need for organic solvents, reducing environmental impact and simplifying product purification processes. Water serves as an effective reaction medium for many hydroxycitronellal synthesis routes, particularly when combined with appropriate catalyst systems.

Aqueous reaction systems demonstrate particular advantages in oxidative transformations. The use of water as a solvent enables the formation of unique catalyst-water interactions that enhance both activity and selectivity. Research has shown that water-mediated hydrogen heterolysis creates highly active Pd-H and S-H species that facilitate selective hydrogenolysis reactions.

The integration of water-based systems with heterogeneous catalysts provides excellent reaction control and product selectivity. Studies demonstrate that water molecules can stabilize specific catalytic intermediates, leading to enhanced reaction pathways and improved product distributions. The presence of water also enables the formation of Brønsted acidic sites that facilitate selective bond activation and transformation.

Solvent-free approaches offer additional advantages in terms of atom economy and process simplification. These methods typically involve direct reaction between substrates without additional solvents, maximizing product concentration and minimizing waste generation. The absence of solvents also eliminates solvent recovery and purification steps, reducing overall process complexity and energy requirements.

Temperature control becomes particularly critical in solvent-free systems due to the absence of solvent thermal buffering effects. Optimal reaction temperatures typically range from 80°C to 100°C for most solvent-free hydroxycitronellal synthesis routes. These moderate temperatures provide excellent balance between reaction rate and product selectivity while minimizing energy consumption.

Supercritical Carbon Dioxide-Water Media for Cyclization

Supercritical carbon dioxide-water media represent an innovative approach to hydroxycitronellal synthesis that combines the advantages of both green solvents. This technology utilizes the unique properties of supercritical carbon dioxide as a reaction medium while incorporating water for specific chemical transformations. The combination provides excellent mass transfer characteristics and enhanced reaction selectivity.

The supercritical carbon dioxide environment offers several distinct advantages for hydroxycitronellal synthesis. The high diffusivity and low viscosity of supercritical carbon dioxide enhance mass transfer rates, leading to improved reaction kinetics and more uniform reaction conditions. Additionally, the tunable solvent properties of supercritical carbon dioxide enable selective extraction and separation of products during the reaction process.

Water addition to supercritical carbon dioxide systems creates opportunities for unique reaction pathways that are not accessible in traditional solvent systems. The water component enables hydrogen bonding interactions and proton transfer reactions that facilitate specific bond formations and rearrangements. These interactions prove particularly valuable for cyclization reactions that form cyclic intermediates in hydroxycitronellal synthesis.

Research has demonstrated that supercritical carbon dioxide-water media can enhance the selectivity of metal-catalyzed reactions by modifying the electronic environment around catalytic active sites. The combination of carbon dioxide and water creates a unique solvation environment that stabilizes specific reaction intermediates while destabilizing undesired side reaction pathways.

The environmental benefits of supercritical carbon dioxide-water systems extend beyond the elimination of organic solvents. Carbon dioxide can be readily recycled and reused, minimizing waste generation and reducing overall environmental impact. The mild reaction conditions typically required for supercritical systems also contribute to energy savings and reduced environmental footprint.

β-Cyclodextrin-Mediated Inclusion Complexation

β-Cyclodextrin-mediated inclusion complexation represents a novel approach to hydroxycitronellal synthesis and purification that exploits the unique host-guest chemistry of cyclodextrin molecules. This methodology utilizes the ability of β-cyclodextrin to form stable inclusion complexes with hydroxycitronellal, providing opportunities for enhanced reaction selectivity and simplified product isolation.

The formation of hydroxycitronellal-β-cyclodextrin inclusion complexes demonstrates remarkable stability and selectivity. Research has shown that hydroxycitronellal loading capacity reaches 8.5% by weight, indicating strong host-guest interactions. The minimum binding energy of -151.2 kilojoules per mole confirms the thermodynamic favorability of complex formation.

Molecular modeling studies have revealed detailed insights into the structure and stability of these inclusion complexes. Among various possible orientations, the staggered parallel arrangement provides the minimum energy configuration, indicating optimal guest molecule positioning within the cyclodextrin cavity. These structural insights enable rational design of reaction conditions that maximize complex formation and stability.

The inclusion complexation approach offers significant advantages for improving hydroxycitronellal stability and handling characteristics. Complex formation substantially improves thermal stability and reduces volatility, addressing major concerns in hydroxycitronellal storage and processing. The enhanced stability enables more efficient synthesis and purification processes while reducing product losses.

β-Cyclodextrin-mediated synthesis also provides opportunities for controlling reaction selectivity through substrate organization within the cyclodextrin cavity. The constrained environment within the cyclodextrin host can direct specific reaction pathways while inhibiting undesired side reactions. This selectivity enhancement proves particularly valuable for complex multi-step synthesis routes.

| Complex Type | Loading Capacity (%) | Binding Energy (kJ/mol) | Thermal Stability Enhancement |

|---|---|---|---|

| HC-β-CD | 8.5 | -151.2 | Significant Improvement |

| HC-γ-CD | 6.2 | -128.5 | Moderate Improvement |

| HC-α-CD | 3.1 | -95.8 | Limited Improvement |

Physical Description

Liquid; [Sigma-Aldrich MSDS]

colourless liquid with sweet floral lily-like odou

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Cosmetics -> Masking

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

All Other Chemical Product and Preparation Manufacturing

Octanal, 7-hydroxy-3,7-dimethyl-: ACTIVE

Dates

Ishida T, Toyota M, Asakawa Y: Terpenoid biotransformation in mammals. V. Metabolism of (+)-citronellal, (+-)-7-hydroxycitronellal, citral, (-)-perillaldehyde, (-)-myrtenal, cuminaldehyde, thujone, and (+-)-carvone in rabbits. Xenobiotica. 1989 Aug;19(8):843-55. [PMID:2815827]